molecular formula C8H11N3O2S B3232365 2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1339562-88-7

2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B3232365
CAS No.: 1339562-88-7
M. Wt: 213.26
InChI Key: HJLLOZHZAPRAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a thiazolidine-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 6-aminopyridine with a suitable thiazolidine-1,1-dione precursor. One common method involves the use of a nucleophilic substitution reaction where the amino group of 6-aminopyridine reacts with a halogenated thiazolidine-1,1-dione under basic conditions . The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine-1,1-dione moiety to a thiazolidine ring.

    Substitution: The amino group on the pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological macromolecules, while the thiazolidine-1,1-dione moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    6-Aminopyridin-3-yl derivatives: Compounds with similar pyridine ring structures but different substituents.

    Thiazolidine-1,1-dione derivatives: Compounds with variations in the thiazolidine ring or additional functional groups.

Uniqueness

2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the combination of the pyridine and thiazolidine-1,1-dione moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c9-8-3-2-7(6-10-8)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLLOZHZAPRAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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